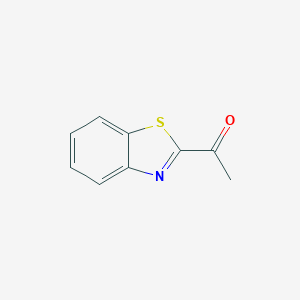

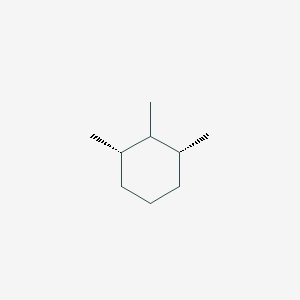

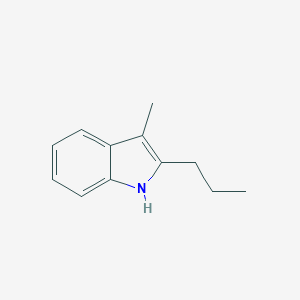

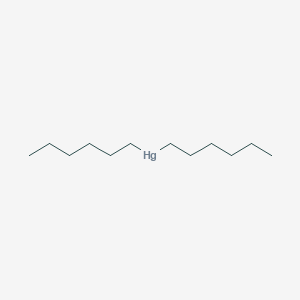

![molecular formula C6H4N4O B156054 Pyrimido[4,5-C]pyridazin-5(1H)-one CAS No. 34122-01-5](/img/structure/B156054.png)

Pyrimido[4,5-C]pyridazin-5(1H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimido[4,5-c]pyridazin-5(1H)-one derivatives are a class of heterocyclic compounds that have been extensively studied due to their diverse pharmacological activities and potential therapeutic applications. These compounds are known to exhibit a wide range of biological activities, including adenosine receptor antagonism, monoamine oxidase inhibition, and potential antiamnesic effects .

Synthesis Analysis

The synthesis of pyrimido[4,5-c]pyridazin-5(1H)-one derivatives has been achieved through various synthetic routes. An improved synthesis method involves the treatment of 3-methyl-6-(1-methylhydrazinyl) uracil with phenyl and alkyl glyoxal monohydrates, which are obtained by selenium dioxide oxidation of corresponding methyl ketones . Another approach for synthesizing 4-aryl-6,8-dimethyl derivatives involves a three-component reaction of 1,3-dimethylbarbituric acid with arylglyoxals in the presence of hydrazinium dihydrochloride . Additionally, new synthetic routes have been developed for related pyrimido[4,5-c]pyridazines, such as those related to the antibiotic fervenulin, using reactions of hydrazino uracils with phenacyl bromides or benzylidenehydrazino uracils with dimethylformamide dimethylacetal .

Molecular Structure Analysis

The molecular structure of pyrimido[4,5-c]pyridazin-5(1H)-one derivatives has been confirmed through various analytical techniques, including single-crystal X-ray analysis. This analysis has conclusively confirmed the structure of bridgehead bicyclic 6-6 heterocyclic compounds obtained from the synthesis of related heterocycles .

Chemical Reactions Analysis

Pyrimido[4,5-c]pyridazin-5(1H)-one derivatives undergo a variety of chemical reactions that allow for further functionalization and exploration of their biological activities. For instance, the reaction of 3-chloro-5-hydroxypyrimido[4,5-c]pyridazine with phosphorous oxychloride and N,N-dimethylaniline leads to the formation of 1,4-dihydro-3,5-dichloro-4-(4'-N,N-dimethylaminophenyl) pyrimido[4,5-c]pyridazine, whose structure was established by NMR spectra of dechlorination and hydrolysis products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimido[4,5-c]pyridazin-5(1H)-one derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their biological activity and pharmacokinetics. For example, the presence of different substituents can significantly affect the affinity and selectivity of these compounds towards various adenosine receptor subtypes, as demonstrated by their Ki values in radioligand binding assays . The solubility, stability, and reactivity of these compounds can also be tailored through chemical modifications, which is essential for their potential as therapeutic agents.

科学研究应用

Pyrimido[4,5-C]pyridazin-5(1H)-one is a type of bioactive heterocycle . Research into these bioactive heterocycles is associated with the development of methods of synthesis and the biological evaluation of different nuclei . There has been a growing interest in the nucleus of fused pyrimidine, which has diversified pharmacological activities .

-

Pharmacological Activities

- Application : The compound has been found to exhibit a range of pharmacological activities, including diuretic, antimicrobial, antifolate, tyrosine kinase, anti-inflammatory, anticancer, anthelminthic, and antiviral activities .

- Results : The results or outcomes obtained would also depend on the specific pharmacological activity being targeted. In general, the compound has shown promising results in various pharmacological applications .

-

Synthesis Methods

- Application : The compound is used in the synthesis of various structures derived from pyrimido[4,5-d]pyrimidines .

- Methods : The methods of application or experimental procedures involve chemical reactions to synthesize the compound and its derivatives .

- Results : The results or outcomes obtained would depend on the specific synthesis method used. In general, the compound and its derivatives have been successfully synthesized for use in various applications .

-

Biological Activities

- Application : Pyrimido[4,5-C]pyridazin-5(1H)-one derivatives show considerable pharmaceutical and biological properties such as antimicrobial , fungicide , anti-inflammatory , and antitumor activities.

- Results : The results or outcomes obtained would depend on the specific biological activity being targeted. In general, the compound has shown promising results in various biological applications .

-

Synthesis of Pyrano[2,3-d]pyrimidinones

- Application : Pyrimido[4,5-C]pyridazin-5(1H)-one is used in the synthesis of pyrano[2,3-d]pyrimidinones .

- Methods : The methods of application or experimental procedures involve chemical reactions to synthesize the compound and its derivatives .

- Results : The results or outcomes obtained would depend on the specific synthesis method used. In general, the compound and its derivatives have been successfully synthesized for use in various applications .

-

Bruton’s Tyrosine Kinase (BTK) Inhibitors

-

Inhibition of Cellular Proliferation in Breast Cancer

- Application : Pyrimido[4,5-C]pyridazin-5(1H)-one derivatives have been found to inhibit cellular proliferation in breast cancer .

- Results : The results or outcomes obtained would depend on the specific biological activity being targeted. In general, the compound has shown promising results in inhibiting cellular proliferation in breast cancer .

-

Prevention of Nucleoside and Nucleobase Reversal of Antifolate Cytotoxicity

- Application : Pyrimido[4,5-C]pyridazin-5(1H)-one derivatives have been found to prevent nucleoside and nucleobase reversal of antifolate cytotoxicity .

- Results : The results or outcomes obtained would depend on the specific biological activity being targeted. In general, the compound has shown promising results in preventing nucleoside and nucleobase reversal of antifolate cytotoxicity .

-

Reduction of Opacification of Crystalline Lens in Diabetic Rats

- Application : Pyrimido[4,5-C]pyridazin-5(1H)-one derivatives have been found to reduce opacification of the crystalline lens in diabetic rats .

- Results : The results or outcomes obtained would depend on the specific biological activity being targeted. In general, the compound has shown promising results in reducing opacification of the crystalline lens in diabetic rats .

属性

IUPAC Name |

6H-pyrimido[4,5-c]pyridazin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O/c11-6-4-1-2-9-10-5(4)7-3-8-6/h1-3H,(H,7,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMFFWQHOSUHLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC2=C1C(=O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421606 |

Source

|

| Record name | PYRIMIDO[4,5-C]PYRIDAZIN-5(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimido[4,5-C]pyridazin-5(1H)-one | |

CAS RN |

34122-01-5 |

Source

|

| Record name | PYRIMIDO[4,5-C]PYRIDAZIN-5(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)